3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol
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Overview
Description
The compound “3-(4-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol” is an isoxazole derivative. Isoxazoles are a class of organic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of a methoxyphenyl group and a trifluoromethyl group could potentially influence the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The methoxyphenyl and trifluoromethyl groups could be introduced through various substitution reactions, depending on the specifics of the compound’s structure .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an isoxazole ring substituted with a methoxyphenyl group and a trifluoromethyl group . The exact structure would depend on the positions of these substituents on the ring.Chemical Reactions Analysis
As an isoxazole derivative, this compound could potentially participate in various chemical reactions. The presence of the methoxyphenyl and trifluoromethyl groups could influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoxazole ring, methoxyphenyl group, and trifluoromethyl group could contribute to properties such as polarity, solubility, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-17-8-4-2-7(3-5-8)9-6-10(16,18-15-9)11(12,13)14/h2-5,16H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZBKVRKFPPKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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